molecular formula C9H10N4O B3207387 N-Methyl-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 1041571-45-2

N-Methyl-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No. B3207387
CAS RN: 1041571-45-2
M. Wt: 190.2 g/mol
InChI Key: IBQBDXASLVFLIO-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

N-Methyl-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine has been extensively studied for its potential applications in different fields. In medicinal chemistry, this compound has been evaluated for its anticancer, antifungal, and antiviral activities. It has also been studied for its potential use as a fluorescent probe for imaging biological systems. In addition, this compound has been investigated for its use in the synthesis of other heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine has not been fully elucidated. However, it is believed to exert its biological activity by inhibiting specific enzymes or proteins. For example, it has been reported to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell differentiation. It has also been shown to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of fungal and viral pathogens. In vivo studies have shown that this compound can reduce tumor growth in animal models and improve survival rates. However, the toxicity and pharmacokinetics of this compound need to be further evaluated to determine its suitability for clinical use.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-Methyl-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine in lab experiments is its high potency and selectivity. This compound can be used at low concentrations to achieve the desired biological activity, which reduces the risk of non-specific effects. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and toxicity.

Future Directions

There are several future directions for the research on N-Methyl-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methanamine. One direction is to evaluate its potential as a therapeutic agent for the treatment of cancer, fungal infections, and viral infections. Another direction is to explore its use as a fluorescent probe for imaging biological systems. Additionally, the development of new synthesis methods and analogs of this compound can lead to the discovery of more potent and selective compounds with improved pharmacological properties.

properties

IUPAC Name

N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-10-6-8-12-9(13-14-8)7-4-2-3-5-11-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQBDXASLVFLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=NO1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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